REACTION_CXSMILES
|
ClC(OCC)=O.[NH2:7][C:8]1[CH:9]=[C:10]([C:15](=[O:21])[CH2:16][CH2:17][C:18](O)=[O:19])[CH:11]=[CH:12][C:13]=1[Cl:14].[CH2:22]([N:24](CC)CC)C.CN>O1CCCC1>[NH2:7][C:8]1[CH:9]=[C:10]([C:15]2([OH:21])[N:24]([CH3:22])[C:18](=[O:19])[CH2:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1Cl)C(CCC(=O)O)=O
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred in the icebath for a further 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the cooling
|
Type
|
STIRRING
|
Details
|
After stirring for a further 45 minutes in the icebath
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation, water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
FILTRATION
|
Details
|
the crystalline precipitate is filtered off
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1Cl)C1(CCC(N1C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |